9-(3-bromo-4-hydroxyphenyl)-10-phenyl-3,4,5,6,7,9-hexahydro-2H-acridine-1,8-dione
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Overview
Description
9-(3-bromo-4-hydroxyphenyl)-10-phenyl-3,4,5,6,7,9-hexahydro-2H-acridine-1,8-dione is a member of quinolines.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of acridinedione derivatives, including compounds structurally related to the specified chemical, involves multistep chemical reactions that yield complex molecular structures. For instance, the synthesis of acridinedione derivatives has been achieved through reactions that lead to crystalline structures characterized by X-ray crystallography. These compounds, such as "3,3,6,6-tetramethyl-9-(4-methoxyphenyl)-3,4,6,7,9,10-hexahydro-2H,5H-acridine-1,8-dione" and "3,3,6,6-tetramethyl-9-(4-methylphenyl)-3,4,6,7,9,10-hexahydro-2H,5H-acridine-1,8-dione," have been studied for their crystal structures, revealing detailed molecular conformations and intermolecular interactions (Dalbir Kour et al., 2014).
Potential Bioactivities
Acridinedione derivatives exhibit a range of biological activities, including antimicrobial and anticancer properties. A study on N-substituted decahydroacridine-1,8-diones synthesized through a green chemistry approach using ChCl:Urea deep eutectic solvent demonstrated these compounds' potential as antimicrobial agents against a variety of bacterial and fungal strains (M. Bhosle et al., 2018). Another research focused on vanillin derivative compounds, including "9-(4-hydroxy-3-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione," revealed significant antibacterial activity against various bacterial strains, indicating the potential therapeutic applications of these compounds (R. Retnosari et al., 2021).
properties
Product Name |
9-(3-bromo-4-hydroxyphenyl)-10-phenyl-3,4,5,6,7,9-hexahydro-2H-acridine-1,8-dione |
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Molecular Formula |
C25H22BrNO3 |
Molecular Weight |
464.3 g/mol |
IUPAC Name |
9-(3-bromo-4-hydroxyphenyl)-10-phenyl-3,4,5,6,7,9-hexahydro-2H-acridine-1,8-dione |
InChI |
InChI=1S/C25H22BrNO3/c26-17-14-15(12-13-20(17)28)23-24-18(8-4-10-21(24)29)27(16-6-2-1-3-7-16)19-9-5-11-22(30)25(19)23/h1-3,6-7,12-14,23,28H,4-5,8-11H2 |
InChI Key |
WYYRSVLMNFELDT-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C(C3=C(N2C4=CC=CC=C4)CCCC3=O)C5=CC(=C(C=C5)O)Br)C(=O)C1 |
Canonical SMILES |
C1CC2=C(C(C3=C(N2C4=CC=CC=C4)CCCC3=O)C5=CC(=C(C=C5)O)Br)C(=O)C1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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